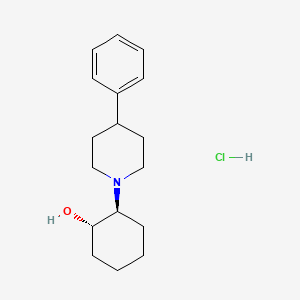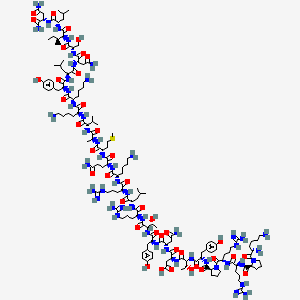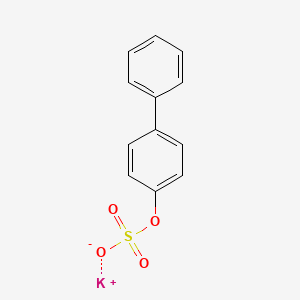
D-(+)-Vesamicol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-(+)-Vesamicol hydrochloride: is a potent inhibitor of acetylcholine transport into synaptic vesicles in cholinergic nerve terminals. It is the less active enantiomer of vesamicol and is used primarily in scientific research to study cholinergic systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of D-(+)-Vesamicol hydrochloride involves the preparation of vesamicol analogs. One common method includes the reaction of 4-phenylpiperidine with cyclohexanone under specific conditions to yield the desired product .
Industrial Production Methods: : Industrial production methods for this compound are not widely documented, but typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: : D-(+)-Vesamicol hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: : Common reagents used in the reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents. Typical conditions involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
Chemistry: : In chemistry, D-(+)-Vesamicol hydrochloride is used to study the mechanisms of acetylcholine transport and its inhibition. It serves as a tool to understand the cholinergic system and its role in various physiological processes .
Biology: : In biological research, this compound is used to investigate the function of cholinergic neurons and their role in neurotransmission. It helps in understanding the effects of acetylcholine inhibition on neuronal activity .
Medicine: : In medical research, this compound is explored for its potential therapeutic applications, particularly in conditions involving cholinergic dysfunction. It is also used in the development of diagnostic agents for imaging cholinergic neurons .
Industry: : While its industrial applications are limited, this compound is used in the production of research chemicals and diagnostic agents .
Mechanism of Action
D-(+)-Vesamicol hydrochloride acts as a cholinergic physiological antagonist by inhibiting the vesicular acetylcholine transporter (VAChT). This inhibition prevents the uptake of acetylcholine into synaptic vesicles, leading to a decrease in acetylcholine release at the synaptic cleft. The transport process is driven by a proton gradient between cell organelles and the cytoplasm .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other vesamicol analogs such as DL-threo-PDMP hydrochloride, quinacrine dihydrochloride, and D-galactosamine hydrochloride .
Uniqueness: : D-(+)-Vesamicol hydrochloride is unique due to its specific inhibition of the vesicular acetylcholine transporter, making it a valuable tool for studying cholinergic systems. Its less active enantiomeric form also provides insights into the stereospecificity of acetylcholine transport inhibition .
Properties
CAS No. |
112709-60-1 |
|---|---|
Molecular Formula |
C17H25NO |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
(1S,2S)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C17H25NO/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14/h1-3,6-7,15-17,19H,4-5,8-13H2/t16-,17-/m0/s1 |
InChI Key |
YSSBJODGIYRAMI-IRXDYDNUSA-N |
SMILES |
C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O.Cl |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)N2CCC(CC2)C3=CC=CC=C3)O |
Canonical SMILES |
C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O |
Related CAS |
23965-53-9 (hydrochloride) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate](/img/structure/B1142403.png)


